molecular formula C9H7FO3 B1244450 3-Fluoro-2-oxo-3-phenylpropanoic acid

3-Fluoro-2-oxo-3-phenylpropanoic acid

Cat. No.: B1244450
M. Wt: 182.15 g/mol
InChI Key: PXZBRWRURBMSOG-UHFFFAOYSA-N
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Description

3-Fluoro-2-oxo-3-phenylpropanoic acid is a fluorinated aromatic compound featuring a phenyl group, a ketone (oxo) group, and a carboxylic acid moiety. The fluorine substituent at the 3-position likely enhances electronic effects (e.g., electron-withdrawing nature), influencing reactivity, solubility, and biological activity. Comparisons with compounds bearing similar functional groups—such as halogenated phenyl rings, oxo groups, or carboxylic acid chains—are critical for understanding its behavior .

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

3-fluoro-2-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C9H7FO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)

InChI Key

PXZBRWRURBMSOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C(=O)O)F

Synonyms

3-fluoro-3-phenylpyruvic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Compounds Analyzed :

3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic acid (CAS 478260-03-6) Features an isoindolin-1-one ring instead of a ketone group. Retains the 3-fluorophenyl and propanoic acid moieties. Potential applications in pharmaceutical intermediates due to heterocyclic incorporation .

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) Contains a quinoxalinyl group and ethyl ester instead of fluorine and carboxylic acid. IR C=O stretches at 1680 cm⁻¹ (ketone) and 1655 cm⁻¹ (ester), indicating distinct electronic environments compared to the target compound’s free acid .

3-[4-(Trifluoromethyl)phenyl]propanoic acid Substitutes fluorine with a trifluoromethyl group. Crystal structure reveals O–H⋯O hydrogen-bonded dimers, suggesting similar aggregation behavior for fluorinated aromatic acids .

3-(3-Bromophenyl)-3-oxopropanoic acid (CAS 1000556-86-4) Bromine (heavier halogen) replaces fluorine, altering steric and electronic effects. Bromine’s polarizability may increase intermolecular interactions compared to fluorine .

3-Fluoro-2,2-dimethylpropanoic acid Simpler structure lacking phenyl and oxo groups.

Physicochemical Properties

Spectroscopic Data Comparison :
Compound IR C=O Stretch (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound (hypothetical) ~1700 (acid), ~1750 (ketone) Fluorine-induced deshielding in ¹³C
Ethyl 3-oxo-3-phenylpropanoate 1680 (ketone), 1655 (ester) 194.28 (ketone C=O), 169.40 (ester)
3-[4-(Trifluoromethyl)phenyl]propanoic acid N/A Aromatic C: 144.06–116.72 (¹³C)

Challenges and Limitations

  • Synthesis Complexity : Introducing fluorine at the 3-position may require stringent conditions to avoid side reactions (e.g., defluorination).
  • Environmental Impact: Perfluorinated compounds () raise concerns about persistence, though mono-fluorinated analogs like the target compound may pose lower risks .

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